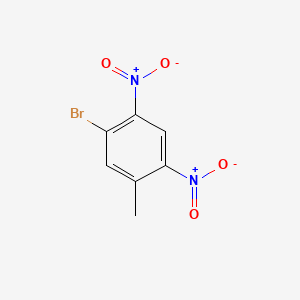

1-Bromo-5-methyl-2,4-dinitrobenzene

Descripción general

Descripción

1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and two nitro groups. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-5-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-5-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

Reduction: Conducted under hydrogenation conditions with palladium or platinum catalysts or using metal hydrides like lithium aluminum hydride.

Oxidation: Performed in aqueous or organic solvents with strong oxidizing agents at room temperature or slightly elevated temperatures.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

Reduction: The major product is 1-amino-5-methyl-2,4-dinitrobenzene.

Oxidation: The major product is 1-bromo-5-carboxy-2,4-dinitrobenzene.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of 1-bromo compounds exhibit promising anticancer properties. For instance, a study highlighted the synthesis of brominated compounds that demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, suggesting potential for development as anticancer agents .

- Tyrosine Kinase Inhibition : A derivative of 1-bromo-5-methyl-2,4-dinitrobenzene has been explored as a radiobrominated tyrosine kinase inhibitor. This compound showed effective binding to mutated epidermal growth factor receptors (EGFR), which are often implicated in cancer progression . The half-maximal inhibitory concentration (IC50) values indicated comparable efficacy to established inhibitors, showcasing its potential in targeted cancer therapies.

- Antibacterial Properties : The compound has also been studied for its antibacterial effects. In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic formulations .

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of agrochemicals. Its nitro groups can be transformed into various functional groups that enhance herbicidal or insecticidal properties. This versatility is crucial in developing new agricultural products aimed at improving crop yield and pest resistance .

Dye and Pigment Production

The compound's reactivity makes it suitable for synthesizing dyes and pigments. The introduction of bromine and nitro groups allows for the formation of vibrant colors used in textiles and other materials. Studies have shown that modifications of this compound can lead to dyes with enhanced stability and colorfastness .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of 5-methyl-2,4-dinitroaniline or similar substrates under controlled conditions. Various synthetic routes have been documented, allowing for the production of diverse derivatives that exhibit tailored biological activities.

Table: Synthetic Routes and Their Applications

Case Studies

- Case Study on Anticancer Activity : A recent study synthesized a series of brominated derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments .

- Development of Agrochemicals : Another study focused on the use of this compound in creating new herbicides. The research demonstrated that specific modifications increased the herbicidal efficacy against common agricultural pests without harming non-target species .

Mecanismo De Acción

The mechanism of action of 1-Bromo-5-methyl-2,4-dinitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products. The methyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparación Con Compuestos Similares

1-Bromo-5-methyl-2,4-dinitrobenzene can be compared with other similar compounds such as:

1-Bromo-2,4-dinitrobenzene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

1-Chloro-5-methyl-2,4-dinitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and selectivity.

1-Bromo-3,5-dinitrobenzene: Different positioning of the nitro groups, affecting the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields of research and industry.

Actividad Biológica

1-Bromo-5-methyl-2,4-dinitrobenzene (BDNB) is an organobromine compound that has garnered attention due to its biological activities and potential applications in various fields such as pharmacology and toxicology. This article provides a detailed overview of the biological activity of BDNB, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHBrNO

- Molar Mass : 232.04 g/mol

- Appearance : Yellow crystalline solid

Mechanisms of Biological Activity

BDNB exhibits several biological activities primarily through its interaction with cellular components. Key mechanisms include:

- Glutathione S-transferase (GST) Inhibition : BDNB has been used as a substrate in assays for GST activity, indicating its role in detoxification processes within cells . GSTs are crucial for the conjugation of glutathione to various substrates, facilitating their excretion.

- Mutagenicity : Studies have shown that BDNB is mutagenic in bacterial strains such as Salmonella TA98. The mutagenic activity is attributed to the electrophilic nature of the compound, which can form adducts with DNA .

- Methemoglobinemia Induction : BDNB can bind to hemoglobin, leading to methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport . Symptoms include cyanosis and respiratory distress.

Toxicity Profile

The toxicity of BDNB is significant and has been documented in various studies:

Case Studies

- Animal Studies : Research involving rats has demonstrated that BDNB exposure leads to significant alterations in liver enzyme activities indicative of oxidative stress and cellular damage. The mercapturic acid conjugate was identified in urine samples from rats dosed with radioactive BDNB, confirming metabolic activation and detoxification pathways .

- Human Exposure Reports : There have been documented cases where occupational exposure to BDNB resulted in respiratory symptoms and skin sensitization reactions. Affected individuals exhibited delayed-type hypersensitivity reactions consistent with contact dermatitis .

Propiedades

IUPAC Name |

1-bromo-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNGFFZOPEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968998 | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-53-0 | |

| Record name | NSC10983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.